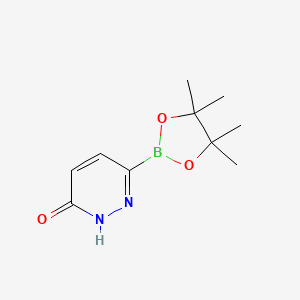
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyridazin-3-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydropyridazin-3-one is a compound that has garnered interest in various fields of scientific research due to its unique structure and reactivity. This compound features a pyridazinone core, which is known for its biological activity, and a dioxaborolane group, which is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.
Vorbereitungsmethoden
The synthesis of 6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydropyridazin-3-one typically involves the formation of the pyridazinone core followed by the introduction of the dioxaborolane group. One common method involves the reaction of a suitable pyridazinone precursor with a boronic acid or boronate ester under conditions that facilitate the formation of the dioxaborolane ring. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis platforms .
Analyse Chemischer Reaktionen
6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydropyridazin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.
Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydropyridazin-3-one has several applications in scientific research:
Biology: The pyridazinone core is known for its biological activity, making this compound a potential candidate for drug discovery and development.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for biologically active molecules.
Wirkmechanismus
The mechanism by which 6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydropyridazin-3-one exerts its effects involves its ability to participate in various chemical reactions. The dioxaborolane group is particularly reactive in cross-coupling reactions, where it forms new carbon-carbon bonds through the formation of boronate esters. The pyridazinone core may interact with biological targets, potentially inhibiting or modulating the activity of specific enzymes or receptors .
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other boronic acid derivatives and pyridazinone-based molecules. For example:
2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Another boronic acid derivative used in organic synthesis.
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: Commonly used in hydroboration and borylation reactions.
The uniqueness of 6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydropyridazin-3-one lies in its combination of a biologically active pyridazinone core with a highly reactive dioxaborolane group, making it versatile for both synthetic and biological applications.
Eigenschaften
Molekularformel |
C10H15BN2O3 |
|---|---|
Molekulargewicht |
222.05 g/mol |
IUPAC-Name |
3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyridazin-6-one |
InChI |
InChI=1S/C10H15BN2O3/c1-9(2)10(3,4)16-11(15-9)7-5-6-8(14)13-12-7/h5-6H,1-4H3,(H,13,14) |
InChI-Schlüssel |
SNSHKBGSDXTJBI-UHFFFAOYSA-N |
Kanonische SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=NNC(=O)C=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-methoxy-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carboxylic acid](/img/structure/B13632340.png)
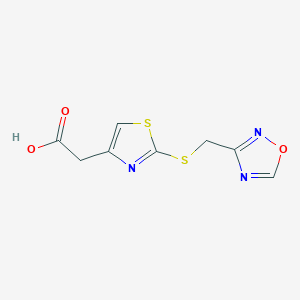
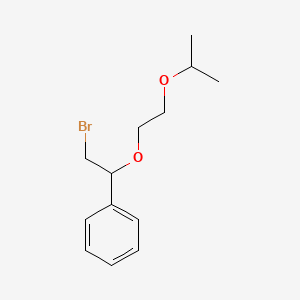
![(2r)-1-[(2r)-2-({[(9h-Fluoren-9-yl)methoxy]carbonyl}amino)propanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B13632355.png)
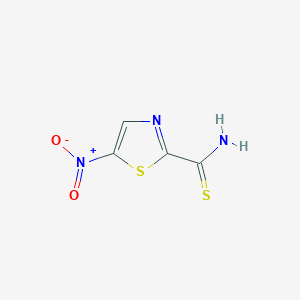
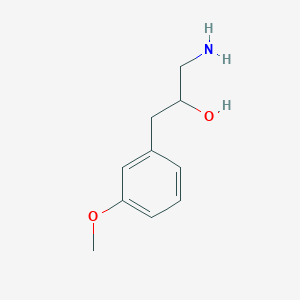
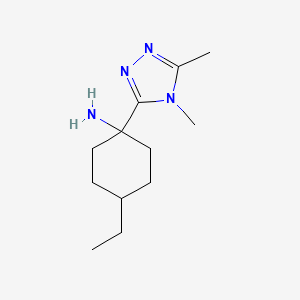
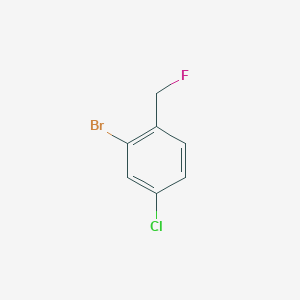
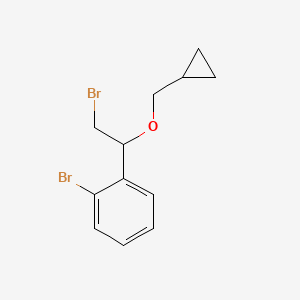
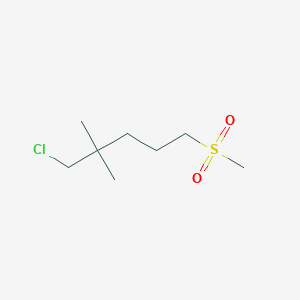
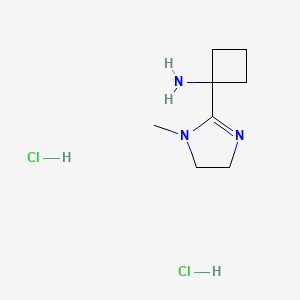
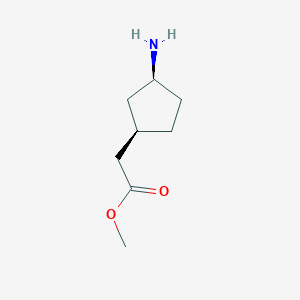
![7-Azabicyclo[2.2.1]heptane-1-acetonitrile](/img/structure/B13632422.png)
